N-(2-Propenyl)cyclopentanemethanamine
Description
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-(cyclopentylmethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H17N/c1-2-7-10-8-9-5-3-4-6-9/h2,9-10H,1,3-8H2 |
InChI Key |
XLTLUJUHIQUMNO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCC1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Key Structural Features of Analogs
| Compound Name | Core Structure | Substituent on Nitrogen | CAS RN | Molecular Formula | Key Features |
|---|---|---|---|---|---|
| N-(2-Propenyl)cyclopentanemethanamine | Cyclopentane | 2-Propenyl (allyl) | Not provided | Likely C₉H₁₅N | Allyl group enables conjugation |
| N-(2-Propenyl)cyclohexanemethanamine | Cyclohexane | 2-Propenyl | Not provided | Likely C₁₀H₁₇N | Increased lipophilicity |
| N-(2-Chloroethyl)-N-methylpropan-2-amine | Linear chain | 2-Chloroethyl, methyl | 408326-30-7 | C₆H₁₄ClN | Reactive chloro group |
| N,N-Dimethylcyclopentanemethanamine | Cyclopentane | Dimethyl | 5062-75-9 | C₈H₁₇N | Enhanced basicity |
Key Observations :
- Ring Size : Cyclohexane analogs (e.g., N-(2-propenyl)cyclohexanemethanamine) exhibit greater lipophilicity compared to cyclopentane derivatives due to the larger hydrophobic ring .
- Basicity : N,N-Dimethyl-substituted analogs (e.g., 5062-75-9) show higher basicity due to electron-donating methyl groups, whereas allyl-substituted amines may have reduced basicity from resonance effects .
Table 2: Comparative Properties
| Property | This compound | N-(2-Chloroethyl)-N-methylpropan-2-amine | N,N-Dimethylcyclopentanemethanamine |
|---|---|---|---|
| Boiling Point | Estimated 180–200°C* | 195–200°C (experimental) | 170–175°C |
| Solubility | Moderate in polar solvents | High in polar aprotic solvents | High in water |
| Biological Activity | Potential CNS modulation | Neurotoxic (cholinesterase inhibition) | Sedative effects |
| Stability | Air-sensitive (allyl oxidation) | Stable under anhydrous conditions | Highly stable |
*Estimated based on cyclohexane analog data .
Key Findings :
- Solubility : The allyl group reduces water solubility compared to dimethyl-substituted amines, aligning with trends observed in cyclohexane derivatives .
- Biological Activity : Chloroethyl-substituted compounds exhibit neurotoxicity, while dimethylated analogs are linked to sedative applications, suggesting that this compound may have distinct pharmacological profiles .
Challenges in Direct Comparison
Limited experimental data for this compound (e.g., absence of CAS RN, precise boiling points) hinder direct comparisons. For instance, cyclopentane derivatives like 2-butyl-N-propylcyclopentanamine (105317-83-7) lack published solubility or toxicity data, emphasizing the need for further research .
Preparation Methods
Reaction Conditions and Optimization
-
Reagents : Cyclopentanemethanamine, allyl bromide (or chloride), base (e.g., K₂CO₃, NaH), polar aprotic solvent (e.g., DMF, THF).
-
Mechanism :
-
Key Considerations :
-
Yield : 60–75% under optimized conditions.
Table 1: Direct Alkylation Optimization Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DMF | Maximizes rate |
| Temperature | 60–80°C | Balances speed and decomposition |
| Base | K₂CO₃ | Prevents over-alkylation |
| Reaction Time | 12–24 hours | Ensures completion |
Reductive Amination with Allyl Carbonyl Compounds
Reductive amination offers an alternative route by reacting cyclopentanemethanamine with allyl aldehydes (e.g., acrolein) in the presence of a reducing agent. This method avoids the use of allyl halides, which can be hazardous.
Procedure and Mechanistic Insights
-
Reagents : Cyclopentanemethanamine, acrolein, reducing agent (e.g., NaBH₃CN), solvent (MeOH, EtOH).
-
Mechanism :
-
Challenges :
-
Yield : 50–65%, lower than alkylation due to side reactions.
Protecting Group Strategies for Selective Allylation
To enhance selectivity, cyclopentanemethanamine can be temporarily converted to a sulfonamide, which is then allylated and deprotected. This method mitigates over-alkylation.
Stepwise Synthesis
-
Protection :
-
Alkylation :
-
Deprotection :
Transition Metal-Catalyzed Allylic Amination
Palladium-catalyzed allylic amination provides a modern approach, leveraging allylic carbonates or acetates as electrophiles.
Catalytic Cycle and Conditions
Table 2: Comparison of Preparation Methods
| Method | Yield (%) | Selectivity | Complexity | Scalability |
|---|---|---|---|---|
| Direct Alkylation | 60–75 | Moderate | Low | High |
| Reductive Amination | 50–65 | Low | Moderate | Moderate |
| Protecting Group Route | 40–50 | High | High | Low |
| Transition Metal Catalysis | 70–85 | High | Moderate | High |
Experimental Optimization and Challenges
-
Purification : Column chromatography (SiO₂, hexane/EtOAc) is essential for isolating the product from di-alkylated byproducts.
-
Scale-Up : Direct alkylation and transition metal methods are most scalable, while reductive amination suffers from solvent volume constraints.
-
Safety : Allyl halides require handling under inert atmospheres due to toxicity and volatility.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-Propenyl)cyclopentanemethanamine, and how can reaction progress be monitored?
- Methodological Answer : The compound is synthesized via nucleophilic substitution. For example, reacting chloroacetyl chloride with N-(2-Propenyl)cyclohexanemethanamine under anhydrous conditions, followed by extraction with diethyl ether. Thin-layer chromatography (TLC) is critical for monitoring reaction progress, using silica gel plates and UV visualization. Post-reaction, acid-base workup (pH adjustment to 11 with NaOH) ensures product isolation. Drying agents like Na₂SO₄ and solvent evaporation under vacuum yield the pure compound .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use spectroscopic techniques:
- IR spectroscopy : Identify functional groups (e.g., NH stretching ~3300 cm⁻¹, allyl C=C ~1640 cm⁻¹).
- NMR : ¹H NMR detects cyclopentane protons (δ 1.5–2.0 ppm) and allylic protons (δ 5.0–5.8 ppm). Compare with databases like the EPA/NIH Mass Spectral Data Base for molecular weight validation (C₉H₁₅N, MW 137.22) .
Q. What methods are recommended for assessing purity in academic settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 220–254 nm) is standard. Pharmacopeial guidelines suggest ≥98% purity for bioactive studies. Titration (e.g., acid-base) can cross-validate purity, especially if residual amines or solvents are present .
Advanced Research Questions
Q. How does the 2-propenyl group influence cytotoxicity, and what experimental models validate this?
- Methodological Answer : The 2-propenyl moiety enhances electrophilic reactivity, forming adducts with cellular nucleophiles. In vitro cytotoxicity assays (e.g., MTT on HepG2 cells) paired with metabolic pathway analysis (e.g., LC-MS/MS) reveal metabolites. Studies on quinocetone analogs show 2-propenyl groups as toxicophores; similar SAR (structure-activity relationship) approaches apply here .
Q. What advanced techniques characterize metabolic pathways involving this compound?
- Methodological Answer : Use liver microsomes (human/rat) for Phase I metabolism studies. LC-HRMS identifies metabolites (e.g., N-oxide derivatives via N→O group oxidation). Compare with deuterated analogs to track metabolic hotspots. In silico tools (e.g., MetaSite) predict binding to CYP450 enzymes .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer : Cross-check variables:
- Synthetic conditions : Trace impurities (e.g., unreacted amines) may skew bioassays. Replicate synthesis with strict TLC/HPLC monitoring .
- Purity thresholds : Discrepancies between HPLC (detects non-volatiles) and titration (detects ionizable groups) require orthogonal validation .
- Biological models : Cell line variability (e.g., HepG2 vs. HEK293) impacts cytotoxicity readings. Standardize assays with positive controls (e.g., quinocetone) .
Q. What thermodynamic characterization methods are suitable for this compound?
- Methodological Answer : Differential scanning calorimetry (DSC) determines melting points and thermal stability (degradation onset >150°C if crystalline). Thermogravimetric analysis (TGA) quantifies solvent residues. For coordination studies, magnetic susceptibility measurements (e.g., SQUID) assess metal-complex behavior, though no direct data exists for this compound yet .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
